molecular formula C15H20N2O4 B11173105 N-(cyanomethyl)-3,4,5-triethoxybenzamide

N-(cyanomethyl)-3,4,5-triethoxybenzamide

Cat. No.: B11173105
M. Wt: 292.33 g/mol
InChI Key: OAXXFHOYAMHIIJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions of the benzene ring and a cyanomethyl group attached to the amide nitrogen.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N-(cyanomethyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C15H20N2O4/c1-4-19-12-9-11(15(18)17-8-7-16)10-13(20-5-2)14(12)21-6-3/h9-10H,4-6,8H2,1-3H3,(H,17,18)

InChI Key

OAXXFHOYAMHIIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3,4,5-triethoxybenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by room temperature stirring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as solvent-free reactions and the use of efficient catalysts, can be applied to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Structural Analogues of Triethoxybenzamide Derivatives

Compound Name Key Substituent(s) Molecular Weight (g/mol) Key Properties Bioactivity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide Adamantyl, thiadiazole ~550 (estimated) High stability due to adamantane; enhanced bioavailability Antiviral, antimicrobial
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide Chlorophenyl, morpholine ~480 (estimated) Improved solubility from morpholine; chloro group enhances target interaction Anticancer, enzyme inhibition
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide Thiadiazole, thio-ethyl ~460 (estimated) Sulfur-containing groups increase reactivity Antimicrobial, antitumor
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide Benzothiazole, chloro 458.03 Benzothiazole core intercalates with DNA/proteins Anticancer (cytotoxicity)
N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide Trifluoromethyl, phenyl 312.25 High lipophilicity from trifluoromethyl; electron-deficient core Pesticide development

Key Differences and Unique Features

Substituent Effects on Solubility: The triethoxy groups in this compound improve water solubility compared to non-polar analogs like N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide (). However, it is less lipophilic than morpholine-containing derivatives (), which balance solubility and membrane permeability .

Biological Activity: Antimicrobial Potential: Thiadiazole and benzothiazole analogs () exhibit strong antimicrobial activity, suggesting that this compound may share similar properties due to its polar yet reactive structure. Anticancer Applications: Morpholine and chloro-substituted derivatives () show enzyme-inhibitory effects, while the cyanomethyl group’s reactivity could enable novel mechanisms, such as covalent binding to cysteine residues in target proteins .

Stability and Reactivity: Adamantyl and morpholine groups () enhance metabolic stability, whereas the cyanomethyl group may increase susceptibility to hydrolysis or oxidation, necessitating formulation optimizations .

Research Findings and Case Studies

Case Study: Thiadiazole Derivatives

Compounds like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide () demonstrate broad-spectrum antiviral activity (IC₅₀ = 2.1 μM against influenza A). The triethoxybenzamide moiety likely facilitates target binding, while the adamantyl group stabilizes the compound in biological systems .

Case Study: Morpholine-Containing Analogs

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide () inhibits histone deacetylases (HDACs) with an IC₅₀ of 0.8 μM, attributed to the morpholine ring’s solubility and the chloro group’s steric effects. This suggests that this compound could be optimized for HDAC targeting by modifying substituents .

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